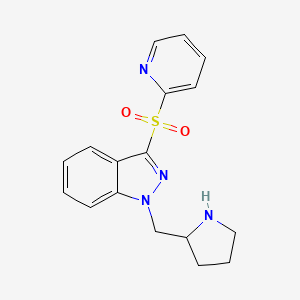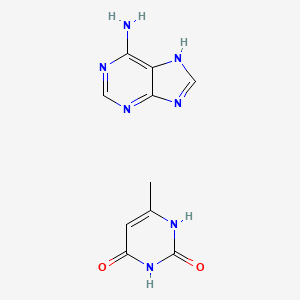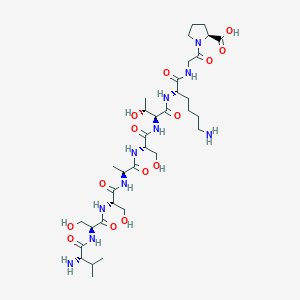
1H-Indazole, 3-(2-pyridinylsulfonyl)-1-(2-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-pirrolidinilmetil)- es un compuesto orgánico complejo que pertenece a la clase de los indazoles. Los indazoles son compuestos heterocíclicos que contienen un anillo de benceno y pirazol fusionados. Este compuesto en particular presenta grupos funcionales adicionales, incluyendo un grupo piridinilsulfonil y un grupo pirrolidinilmetil, que pueden conferir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-pirrolidinilmetil)- típicamente involucra reacciones orgánicas de múltiples pasos. Las rutas sintéticas comunes pueden incluir:
Formación del Núcleo de Indazol: Esto se puede lograr mediante reacciones de ciclización que involucran hidrazinas y bencenos orto-sustituidos.
Introducción del Grupo Piridinilsulfonil: Este paso puede implicar reacciones de sulfonilación utilizando cloruros de sulfonilo de piridina en condiciones básicas.
Unión del Grupo Pirrolidinilmetil: Esto se puede hacer mediante reacciones de alquilación utilizando derivados de pirrolidina.
Métodos de Producción Industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de las rutas sintéticas para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, la detección de alto rendimiento de las condiciones de reacción y las técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-pirrolidinilmetil)- puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esto puede implicar el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Solventes halogenados y bases como hidróxido de sodio o carbonato de potasio.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos.
Medicina: Posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-pirrolidinilmetil)- involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de la actividad enzimática.
Receptores: Unión a sitios receptores, lo que lleva a la modulación de las vías de señalización.
Vías: Participación en vías metabólicas o de señalización que afectan las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-metil)-: Estructura similar pero con un grupo metil en lugar de un grupo pirrolidinilmetil.
1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-etil)-: Estructura similar pero con un grupo etil en lugar de un grupo pirrolidinilmetil.
Singularidad
La presencia del grupo pirrolidinilmetil en 1H-Indazol, 3-(2-piridinilsulfonil)-1-(2-pirrolidinilmetil)- puede conferir propiedades estéricas y electrónicas únicas, lo que podría conducir a diferentes actividades biológicas y reactividad química en comparación con sus análogos.
Propiedades
Número CAS |
651336-03-7 |
|---|---|
Fórmula molecular |
C17H18N4O2S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-pyridin-2-ylsulfonyl-1-(pyrrolidin-2-ylmethyl)indazole |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,16-9-3-4-10-19-16)17-14-7-1-2-8-15(14)21(20-17)12-13-6-5-11-18-13/h1-4,7-10,13,18H,5-6,11-12H2 |
Clave InChI |
JRPWHPAQLOKYSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)

![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)

![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)


![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)

